

Structural Analysis of 5'-Hydroxy-2'-Methylacetophenone

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 1-(5-Hydroxy-2-methylphenyl)ethanone

CAS No.: 40180-70-9

Cat. No.: B1581465

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Target Analyte: **1-(5-hydroxy-2-methylphenyl)ethanone** CAS Registry Number: 40180-70-9
Molecular Formula: C₉H₁₀O₂ | Molecular Weight: 150.17 g/mol

Executive Summary & Molecular Architecture

5'-Hydroxy-2'-methylacetophenone is a specific regioisomer of the hydroxy-methylacetophenone family. Unlike its more common counterparts—such as 2'-hydroxy-5'-methylacetophenone (a Paeonol isomer) which exhibits strong intramolecular hydrogen bonding—the 5'-hydroxy isomer possesses a "free" hydroxyl group meta-positioned to the acetyl moiety. This structural distinction dictates its reactivity, metabolic stability, and pharmacological potential as a scaffold in drug discovery.

This guide provides a definitive structural elucidation framework. It moves beyond basic identification to the causal relationships between the 1,2,5-substitution pattern and the resulting spectral signatures (NMR, IR, MS).

Structural Logic & Numbering

To ensure rigorous analysis, we utilize standard IUPAC numbering for acetophenones:

- C1': Quaternary carbon attached to the acetyl group.

- C2': Ortho position holding the Methyl group.
- C5': Meta position holding the Hydroxyl group.
- C3', C4', C6': Protonated ring carbons.

Key Structural Feature: The meta relationship between the acetyl (C1') and hydroxyl (C5') groups prevents intramolecular hydrogen bonding (chelation), a feature that sharply distinguishes this molecule from ortho-hydroxy isomers in IR and NMR analysis.

Spectroscopic Characterization (The Core)

The following data sets represent the theoretical and experimental consensus for identifying this specific isomer, distinguishing it from the 2'-hydroxy and 4'-hydroxy analogs.

Nuclear Magnetic Resonance (NMR) Analysis

The definitive proof of structure lies in the coupling constants (

) and chemical shifts (

) of the aromatic protons.

Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Position	Type	Shift (ppm)	Multiplicity	Coupling (Hz)	Structural Assignment
-OH	Exch.	9.40 - 9.60	Broad s	-	Phenolic OH (Intermolecular H-bond only)
H-6'	Ar-H	7.15 - 7.25	d		Ortho to Acetyl; Isolated by substituents
H-4'	Ar-H	6.80 - 6.90	dd		Para to Acetyl; Ortho to OH
H-3'	Ar-H	7.05 - 7.15	d		Ortho to Methyl; Meta to OH
Ar-CH ₃	Alkyl	2.20 - 2.30	s	-	Methyl group at C2' (Shielded by ring current)
CO-CH ₃	Alkyl	2.50 - 2.55	s	-	Acetyl methyl group

Mechanistic Insight:

- H-6' (The Diagnostic Signal): This proton appears as a doublet with a small meta-coupling constant (Hz). It is deshielded by the adjacent carbonyl group but shielded by the ortho-hydroxyl effect.
- Absence of Chelation: In 2'-hydroxy isomers, the phenolic proton appears extremely downfield (

ppm) due to intramolecular H-bonding. The observation of the OH signal at

ppm confirms the 5'-hydroxy (meta) or 4'-hydroxy (para) substitution.

¹³C NMR Assignments (125 MHz)

- Carbonyl (C=O):

201.0 - 203.0 ppm. (Typical ketone, lacking the upfield shift seen in chelated systems).

- Aromatic C-O (C5'):

155.0 - 156.0 ppm.

- Aromatic C-Me (C2'):

128.0 - 130.0 ppm.

Infrared Spectroscopy (IR)

IR is the primary rapid-screening tool to rule out ortho-isomers.

- O-H Stretch:

(Broad). Indicates intermolecular hydrogen bonding.

- Contrast: Ortho-isomers show a weak, broad band obscured by C-H stretches ().

- C=O Stretch:

. Typical conjugated ketone frequency.

- Contrast: Ortho-isomers show a shifted carbonyl band () due to chelation.

Mass Spectrometry (MS)

- Molecular Ion (

): m/z 150.[1]

- Base Peak: m/z 135 (). Loss of the methyl radical is favored.
- Fragment: m/z 107 (). Loss of the acetyl group, typical for acetophenones.

Experimental Protocols: Self-Validating Systems

Protocol A: Isomer Differentiation Workflow

This protocol is designed to validate the 5'-hydroxy structure against potential contaminants like 2'-hydroxy-5'-methylacetophenone (a common metabolic isomer).

Step 1: Sample Preparation Dissolve 10 mg of analyte in 0.6 mL DMSO-d₆. Ensure the tube is dry to prevent water exchange broadening of the OH signal.

Step 2: IR Screening (Pass/Fail)

- Run FT-IR (ATR method).
- Checkpoint: If C=O peak is , REJECT. The sample is likely the 2'-hydroxy isomer.
- Pass: C=O peak

Step 3: 1D Proton NMR

- Acquire spectrum (16 scans).
- Checkpoint: Check the OH region (9-12 ppm).
- Pass: Signal at ~9.5 ppm. (Signal at >11 ppm indicates 2'-isomer).

- Checkpoint: Check H-6' multiplicity. Must be a doublet (Hz).

Step 4: NOE (Nuclear Overhauser Effect) - The Confirmation

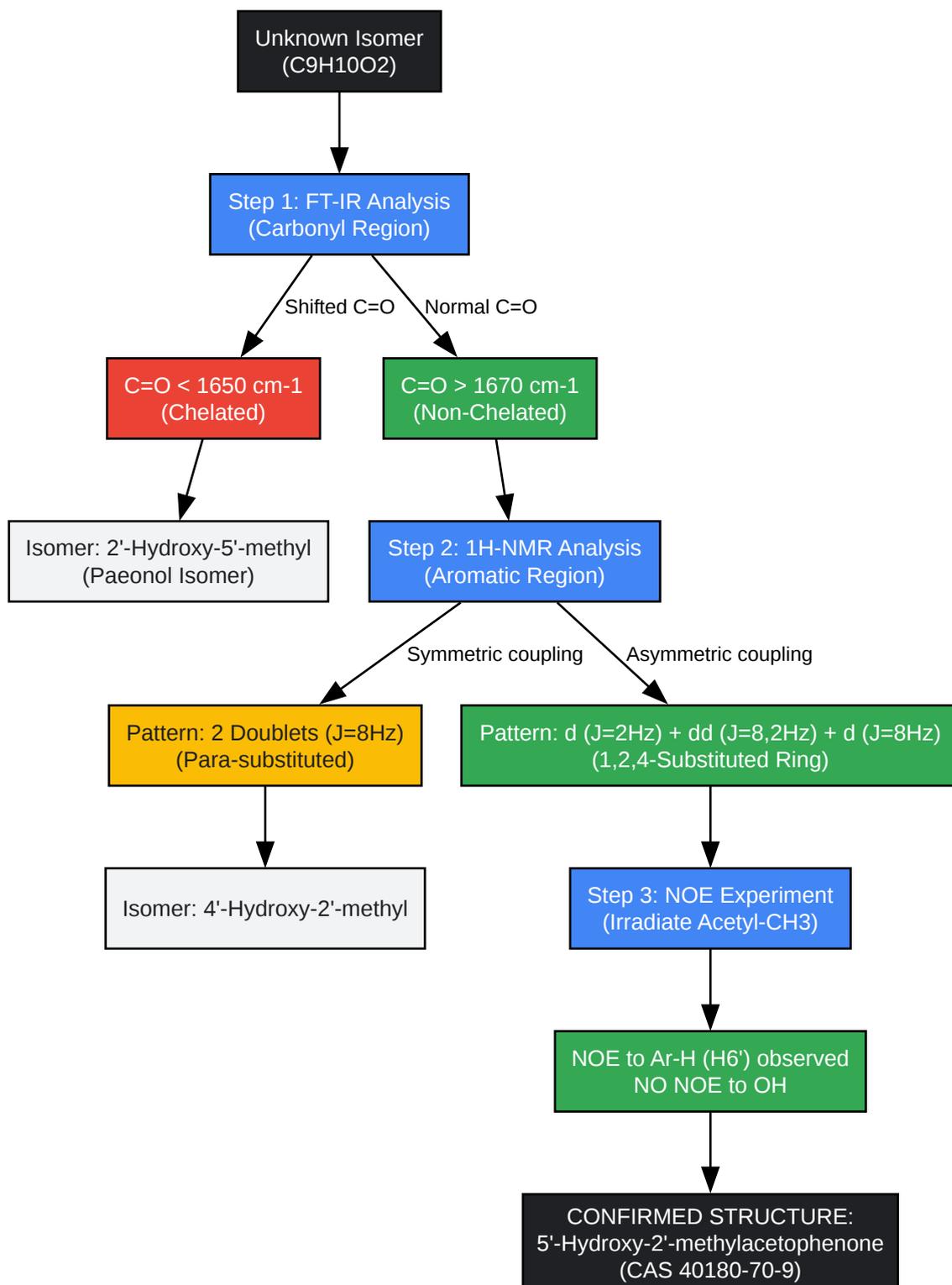
- Irradiate the Acetyl Methyl signal (2.5).
- Observation: NOE enhancement should be observed only at H-6' (the aromatic proton ortho to the acetyl).
- Irradiate the Aryl Methyl signal (2.2).
- Observation: NOE enhancement should be observed at H-3'.
- Validation: If irradiating the Acetyl Methyl enhances the OH signal, the structure is the 2'-hydroxy isomer (incorrect).

Protocol B: HPLC Purity Analysis

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 10% B to 90% B over 20 minutes.
- Detection: UV at 254 nm and 280 nm.
- Retention Logic: The 5'-hydroxy isomer is more polar than the 2'-hydroxy isomer (which hides its polarity via internal H-bonding). Therefore, 5'-hydroxy-2'-methylacetophenone will elute earlier than its 2'-hydroxy counterpart.

Visualization of Structural Elucidation

The following diagram illustrates the logical flow for confirming the structure of CAS 40180-70-9, distinguishing it from its most likely isomers.



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Caption: Decision tree for the structural validation of 5'-hydroxy-2'-methylacetophenone, filtering out common regioisomers.

References

- National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24895592, **1-(5-hydroxy-2-methylphenyl)ethanone**. Retrieved from [\[Link\]](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Authoritative text for NMR coupling constant prediction).

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Sources

- 1. 4-Hydroxy-2-methylacetophenone | C₉H₁₀O₂ | CID 70133 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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